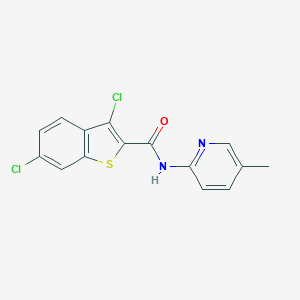![molecular formula C27H25Cl2N3O2S B453389 N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(2,4-DIMETHYLPHENYL)-N-PHENETHYLTHIOUREA](/img/structure/B453389.png)
N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(2,4-DIMETHYLPHENYL)-N-PHENETHYLTHIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrrolidinyl and phenylethyl components, followed by their coupling with the thiourea moiety under controlled conditions. Common reagents used in these reactions include dichlorophenyl derivatives, dimethylphenyl derivatives, and thiourea, with solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)urea
- N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)carbamate
Uniqueness
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H25Cl2N3O2S |
|---|---|
Poids moléculaire |
526.5g/mol |
Nom IUPAC |
1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C27H25Cl2N3O2S/c1-17-11-12-22(18(2)15-17)30-27(35)31(14-13-19-7-4-3-5-8-19)23-16-24(33)32(26(23)34)25-20(28)9-6-10-21(25)29/h3-12,15,23H,13-14,16H2,1-2H3,(H,30,35) |
Clé InChI |
JMHWKEIGMIYJOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453307.png)
![propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B453310.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453316.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453317.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453318.png)
![N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453319.png)
![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453320.png)
![3,6-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453323.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453324.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453325.png)
![N,N-dibenzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453326.png)
![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453327.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453328.png)

